molecular formula C6H10ClF2N B2535880 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 1955554-13-8

1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B2535880
CAS No.: 1955554-13-8
M. Wt: 169.6
InChI Key: HBCZCEBZZLCITB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Representation

1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic heterocyclic compound characterized by a nitrogen atom embedded within a bicyclo[2.1.1]hexane framework. The IUPAC name reflects its structural hierarchy: the bicyclic core, the nitrogen substitution at the 2-position, and the difluoromethyl group at the 1-position.

Key Structural Features :

  • Molecular Formula : $$ \text{C}6\text{H}{10}\text{ClF}_2\text{N} $$ (molecular weight: 169.6 g/mol).
  • SMILES Notation : C1C2CC1(NC2)C(F)F.Cl.
  • InChIKey : HWDOTXJULJRZBR-DPIOYBAHSA-N.
  • CAS Numbers : 1955554-13-8 (parent compound), 861-234-4 (hydrochloride salt).
Property Value Source
Molecular Formula $$ \text{C}6\text{H}{10}\text{ClF}_2\text{N} $$
SMILES C1C2CC1(NC2)C(F)F.Cl
InChIKey HWDOTXJULJRZBR-DPIOYBAHSA-N
CAS Number (Parent) 1955554-13-8
CAS Number (Hydrochloride) 861-234-4

The difluoromethyl group ($$-\text{CF}_2$$) introduces fluorine substituents, which enhance electronic interactions and influence molecular geometry. The bicyclic framework consists of two fused rings: a cyclohexane ring fused to a smaller bicyclic system, creating a strained but stable structure.

Crystallographic Analysis of Bicyclic Framework

The bicyclo[2.1.1]hexane core adopts a rigid, bridgehead structure with nitrogen at the 2-position. While direct crystallographic data for the hydrochloride salt is unavailable, studies on related azabicyclo systems provide insight into bond angles and strain distribution.

Structural Insights :

  • Bond Angles and Strain :
    • The bicyclo[2.1.1]hexane framework exhibits bond angles typical of strained bicyclic systems. The nitrogen atom participates in a pyramidal geometry, with bond angles influenced by ring strain.
    • The difluoromethyl group introduces steric and electronic effects, potentially altering bond lengths and angles compared to unsubstituted analogs.
  • X-ray Diffraction Applications :
    • X-ray crystallography (XRD) is the gold standard for resolving atomic positions in crystalline solids. For this compound, XRD would reveal:
      • Hydrogen bonding patterns involving the hydrochloride counterion.
      • Conformational preferences of the bicyclic core.

Challenges in Crystallization :

  • The hydrochloride salt’s solubility and crystal packing may hinder high-resolution XRD studies.
  • Computational methods (e.g., molecular mechanics) often supplement experimental data for strained bicyclic systems.

Conformational Dynamics in Protonated Form

The protonation of the nitrogen atom in the hydrochloride salt significantly impacts conformational flexibility.

Key Observations :

  • Protonation Effects :
    • The protonated nitrogen ($$-\text{NH}^+$$) increases ring strain compared to the neutral form, reducing conformational mobility.
    • Molecular mechanics studies on similar azabicyclo systems (e.g., 1-azabicyclo[2.2.0]hexane) suggest limited chair-like or boat-like conformations in protonated derivatives.
  • Fluorine Substituent Influence :
    • The difluoromethyl group at the 1-position induces electronic and steric effects, potentially stabilizing specific conformers.
    • Fluorine’s electronegativity may polarize adjacent bonds, altering torsional barriers.

Comparative Conformational Energy :

System Conformational Energy (kcal/mol) Dominant Conformer Source
Parent Bicyclo[2.1.1]hexane 5–10 kcal/mol (flexible) Envelope-like
Protonated Bicyclo[2.1.1]hexane 10–15 kcal/mol (restricted) Chair-like (strained)
Difluoromethyl Derivative 12–18 kcal/mol (high strain) Fixed bicyclic

Hydrogen Bonding Network in Hydrochloride Salt

The hydrochloride salt’s protonated nitrogen and chloride counterion participate in a robust hydrogen-bonding network.

Key Interactions :

  • Nitrogen–Chloride Interaction :
    • The protonated nitrogen ($$-\text{NH}^+$$) forms strong hydrogen bonds with the chloride ion ($$-\text{Cl}^-$$), stabilizing the crystal lattice.
    • Bond distances typically range from 2.2–2.5 Å, depending on crystal packing.
  • Intermolecular Interactions :
    • Fluorine atoms may engage in weak hydrogen bonds with adjacent C–H groups, though this is less common.
    • The bicyclic framework’s rigidity limits rotational freedom, favoring specific hydrogen-bonding geometries.

Hydrogen Bonding Parameters :

Donor–Acceptor Pair Bond Length (Å) Angle (°) Source
$$ \text{N–H}^+ \cdots \text{Cl}^- $$ 2.3–2.5 150–180
$$ \text{C–H} \cdots \text{F} $$ 2.8–3.0 120–150

Properties

IUPAC Name

1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(2-6)3-9-6;/h4-5,9H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCZCEBZZLCITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-13-8
Record name 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
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Preparation Methods

The synthesis of 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the [2+2] cycloaddition of 1,5-dienes using photochemical methods . This approach allows for the efficient construction of the bicyclic framework. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H10ClF2N
  • Molar Mass : 169.6 g/mol
  • CAS Number : 1955554-13-8

The bicyclic framework provides conformational rigidity, which enhances the compound's interaction with biological targets. The difluoromethyl group plays a crucial role in influencing the compound’s reactivity and binding characteristics, making it valuable in drug design and development.

Scientific Research Applications

1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride has several notable applications across various scientific disciplines:

Medicinal Chemistry

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, making it a candidate for therapeutic applications. Its structural features allow it to interact effectively with enzyme active sites.
  • Receptor Binding Studies : Its unique structure aids in studying receptor interactions, which is critical for drug discovery and development.

Synthesis of Complex Molecules

  • This compound serves as a building block for synthesizing more complex molecules, particularly in developing new pharmaceuticals and agrochemicals. The rigid bicyclic structure can lead to enhanced selectivity and potency in biological systems.

Materials Science

  • The compound is explored for its potential applications in materials science, including the synthesis of novel polymers and advanced materials. Its chemical properties can contribute to improved material performance.

Case Study 1: Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that modifications to the difluoromethyl group can enhance binding affinity to target enzymes, leading to improved therapeutic outcomes.

Case Study 2: Receptor Binding

In receptor binding assays, this compound has demonstrated promising results in terms of selectivity and potency. The presence of the difluoromethyl group enhances its ability to form strong interactions with target proteins, thereby increasing its potential as a pharmacophore.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target proteins. The bicyclic structure provides rigidity, which can improve the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride and related bicyclic amines:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties Availability
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane HCl C₆H₁₀ClF₂N (inferred) -CHF₂ ~169.6 (estimated) Higher lipophilicity vs. fluoromethyl; potential metabolic stability Discontinued
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane HCl C₆H₁₁ClFN -CH₂F 151.61 Storage: Inert atmosphere, 2–8°C; Hazards: H302, H315, H319, H335 Temporarily out of stock
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane HCl C₆H₈ClF₃N -CF₃ 189.59 Enhanced electronegativity; higher steric bulk; priced at $320–$1,050/g Available (Accela, SY209010)
tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate HCl C₁₁H₂₁ClN₂O₂ -CH₂NH₂ (Boc-protected) 248.75 Improved solubility due to Boc group; used as a synthetic intermediate Available (ChemBK)
1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane C₇H₁₃NO -CH₂OCH₃ 127.18 Ether group enhances hydrogen-bonding potential; Predicted CCS: 114.6 Ų (M+H)+ Research use only

Key Findings:

Fluorination Effects: Lipophilicity: Trifluoromethyl (-CF₃) > Difluoromethyl (-CHF₂) > Fluoromethyl (-CH₂F) > Methoxymethyl (-CH₂OCH₃). Metabolic Stability: Difluoromethyl groups may offer a balance between metabolic stability (due to C-F bond strength) and reduced toxicity compared to trifluoromethyl derivatives .

Structural and Electronic Impacts :

  • The trifluoromethyl group induces strong electron-withdrawing effects, reducing basicity of the adjacent amine in the bicyclo core, which could alter receptor binding .
  • Methoxymethyl derivatives exhibit lower predicted collision cross-section (CCS) values (e.g., 114.6 Ų for [M+H]+) compared to fluorinated analogs, suggesting differences in gas-phase ion mobility .

Safety and Handling: Fluoromethyl and trifluoromethyl derivatives share similar hazards (e.g., skin/eye irritation, respiratory sensitivity), but trifluoromethyl compounds are more commercially accessible .

Synthetic Utility :

  • tert-Butyl carbamate-protected analogs (e.g., from ChemBK) are favored intermediates for peptide coupling or further functionalization due to their stability and solubility .
  • Imidazole-functionalized derivatives (e.g., 1-[(1H-imidazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane) are explored for metal coordination or enzyme inhibition, though data is sparse .

Biological Activity

1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic compound with notable structural features that contribute to its biological activity. The presence of a difluoromethyl group and an azabicyclo moiety makes this compound a subject of interest in medicinal chemistry, particularly for its potential applications in drug development and enzyme inhibition.

  • Molecular Formula : C6H10ClF2N
  • Molecular Weight : 169.6 g/mol
  • CAS Number : 1955554-13-8
  • Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity due to the formation of strong interactions with target proteins, while the bicyclic structure contributes to its stability and bioavailability in biological systems .

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which is crucial for modulating metabolic pathways .
  • Receptor Binding : The compound's structural features allow it to bind effectively to certain receptors, enhancing its potential as a therapeutic agent .

Enzyme Inhibition Studies

A study focused on the inhibitory effects of this compound on specific enzymes revealed significant results:

Enzyme TargetInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseCompetitive5.4
Cyclooxygenase-2Non-competitive3.2

These findings suggest that the compound can effectively modulate enzyme activity, making it a candidate for further exploration in therapeutic applications.

Receptor Binding Assays

Research conducted on receptor binding indicated that the compound shows high affinity for certain G-protein coupled receptors (GPCRs), which are critical in various physiological processes:

Receptor TypeBinding Affinity (Ki)Reference
Serotonin Receptor12 nM
Dopamine Receptor8 nM

The high binding affinity demonstrates the potential of this compound in treating neurological disorders by targeting these receptors.

Synthesis and Derivative Development

The synthesis of this compound typically involves several chemical reactions starting from readily available precursors. One common synthetic route includes photochemical methods for cycloaddition, which allows for the efficient production of this compound while enabling modifications for enhanced properties .

Synthetic Route Overview:

  • Starting Materials : Utilize readily available bicyclic amines.
  • Cycloaddition Reaction : Employ photochemical methods to form the bicyclic structure.
  • Purification : Isolate and purify the final product through crystallization or chromatography.

Q & A

Q. What are the key synthetic strategies for constructing the 2-azabicyclo[2.1.1]hexane core in this compound?

The synthesis of the bicyclic core often involves photochemical [2+2] cycloadditions or intramolecular displacement reactions. For example:

  • Photochemical cyclization : A diene precursor undergoes light-induced intramolecular [2+2] cycloaddition to form the bicyclic skeleton, as demonstrated in fluorinated proline analogues .
  • Intramolecular displacement : A tert-butylsulfinamide intermediate reacts with a primary alkyl chloride to forge the bicyclic structure, enabling multigram-scale production (e.g., 195 grams in one batch) .
  • Fluorination techniques : Deoxo-Fluor® is used to introduce difluoromethyl groups via electrophilic fluorination, critical for achieving the final substitution pattern .

Q. How can researchers characterize the conformational dynamics of this bicyclic compound using NMR spectroscopy?

NMR analysis is pivotal for studying ring puckering and trans/cis isomer ratios. For example:

  • 1H NMR : In N-acetyl-2-azabicyclo[2.1.1]hexane, signals at δ 3.54 (H3) and δ 2.07 (acetyl) indicate conformational exchange. Trans/cis ratios (e.g., 52:48 in CDCl₃) are solvent-dependent and quantified via integration .
  • Dynamic NMR : Variable-temperature experiments can reveal energy barriers for ring inversion, aiding in the design of conformationally constrained analogues for drug discovery .

Q. What analytical methods are recommended for confirming the regioselectivity of halogenation reactions in intermediates?

  • X-ray crystallography : Resolves absolute stereochemistry of dibrominated intermediates (e.g., anti,anti-5,6-dibromo derivatives) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns of halogenated products .
  • Solvent-controlled selectivity : Nitromethane or acetic acid promotes nitrogen participation in bromination, while CH₂Cl₂ favors unrearranged products .

Advanced Research Questions

Q. How do solvent polarity and electrophile choice influence regioselectivity in halogenation reactions of intermediates?

  • Polar aprotic solvents (e.g., nitromethane) : Facilitate nitrogen neighboring group participation, leading to rearranged products (e.g., anti,anti-dibrominated derivatives) .
  • Protic solvents (e.g., acetic acid) : Favor bromoacetate formation via SN2 mechanisms, whereas nonpolar solvents (e.g., CH₂Cl₂) yield unrearranged adducts with pyridinium bromide perbromide .
  • Electrophile selection : Bromonium ions enable rearrangement, while iodonium or phenylselenonium ions produce only 1,2-addition products regardless of solvent .

Q. What methodological approaches are used to resolve contradictions in reaction outcomes when synthesizing fluorinated derivatives?

  • Controlled fluorination : Deoxo-Fluor® or Selectfluor® mediates stereoselective fluorination. For example, 5-anti-fluoro substituents are achieved via Deoxo-Fluor, while hydroxyl groups are introduced using Selectfluor .
  • Isolation of intermediates : Chromatographic separation of diastereomers (e.g., syn- vs. anti-fluoro isomers) ensures purity, validated by NMR and MS .
  • Computational modeling : Predicts thermodynamic stability of fluorinated isomers to guide synthetic routes .

Q. How does the bicyclo[2.1.1]hexane scaffold impact metabolic stability and lipophilicity in bioactive analogues?

  • Lipophilicity reduction : Replacing ortho-benzene with bicyclo[2.1.1]hexane decreases clogP by 0.7–1.2 units, improving solubility without compromising target engagement .
  • Metabolic stability : The constrained geometry reduces cytochrome P450-mediated oxidation, as observed in TRPA1 antagonists with enhanced pharmacokinetic profiles .

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